molecular formula C25H18ClNO2 B11549359 [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

Cat. No.: B11549359
M. Wt: 399.9 g/mol
InChI Key: RFIQMRWABCWLEG-UHFFFAOYSA-N
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Description

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between 4-methylbenzaldehyde and 2-aminonaphthalene. This is followed by the esterification of the resulting imine with 4-chlorobenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of [1-[(4-methylphenyl)aminomethyl]naphthalen-2-yl] 4-chlorobenzoate.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The aromatic rings may also participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] benzoate
  • [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate

Uniqueness

Compared to similar compounds, [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C25H18ClNO2

Molecular Weight

399.9 g/mol

IUPAC Name

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H18ClNO2/c1-17-6-13-21(14-7-17)27-16-23-22-5-3-2-4-18(22)10-15-24(23)29-25(28)19-8-11-20(26)12-9-19/h2-16H,1H3

InChI Key

RFIQMRWABCWLEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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